2-(Oxamoylamino)benzoate
Description
2-(Oxamoylamino)benzoate is a benzoate ester derivative featuring an oxamic acid-derived amide group at the ortho position of the aromatic ring.
Properties
CAS No. |
51679-86-8 |
|---|---|
Molecular Formula |
C9H7N2O4- |
Molecular Weight |
208.17g/mol |
IUPAC Name |
2-(oxamoylamino)benzoate |
InChI |
InChI=1S/C9H8N2O4/c10-7(12)8(13)11-6-4-2-1-3-5(6)9(14)15/h1-4H,(H2,10,12)(H,11,13)(H,14,15)/p-1 |
InChI Key |
ALUPBGJAJSDFFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NC(=O)C(=O)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NC(=O)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis extrapolates data from structurally related compounds to infer properties of 2-(Oxamoylamino)benzoate:
Substituent Position and Reactivity
- Ethyl 4-(Dimethylamino)benzoate (para-substituted): Exhibits higher reactivity in photoinitiation systems compared to ortho-substituted analogs like 2-(dimethylamino)ethyl methacrylate. The para-substituted amine promotes a 15–20% higher degree of conversion in resin cements due to reduced steric hindrance and optimized electron donation .
- This compound (ortho-substituted): The ortho-substituted oxamoyl group may reduce reactivity in polymerization systems due to steric constraints, analogous to 2-(dimethylamino)ethyl methacrylate. However, the electron-withdrawing nature of the oxamoyl group could enhance stability in acidic environments compared to dimethylamino derivatives .
Functional Group Influence
- Amide vs. Ester Groups: 2-Aminobenzamides (e.g., methyl 2-benzoylamino-3-oxobutanoate) demonstrate versatility in heterocyclic synthesis, forming enaminones and pyrimidine derivatives under mild conditions . The oxamoyl group in this compound may similarly participate in cyclization reactions but with altered kinetics due to its bifunctional amide-carbamate structure. Ethyl 4-(dimethylamino)benzoate’s ester group facilitates rapid radical generation in resin systems, whereas the oxamoyl amide in this compound might slow polymerization but improve thermal stability .
Physical and Chemical Properties
A hypothetical comparison based on analogs is summarized below:
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